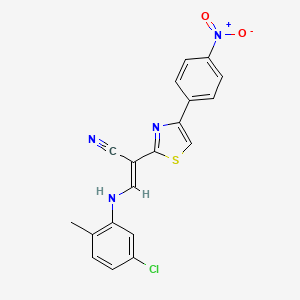
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Reduction and Derivative Formation
(E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, when reduced with lithium aluminum hydride, yield (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This process, though having varying yields, is significant for the formation of such derivatives and their structural analysis through X-ray diffraction (Frolov et al., 2005).
Chemosensors for Metal Cations
The compound and its derivatives have been studied for their potential as chemosensors for various metal cations. These studies involve the synthesis and spectroscopic characterization, including crystal structure analysis, UV/Vis, and fluorescence spectroscopy. The interest lies in the selective response of these compounds to different metal cations, highlighting their potential in sensing applications (Hranjec et al., 2012).
Cytotoxic Activities and SAR
A study explored the in vitro cytotoxic potency of acrylonitriles, substituted at various positions, on human cancer cell lines. The structure-activity relationships (SAR) of these compounds revealed insights into which substituents and positions contribute to their potency. This research is crucial for understanding the therapeutic potential of these compounds (Sa̧czewski et al., 2004).
Photophysical Properties and Viscosity
Another study focused on the synthesis of novel chromophores related to (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles. It delved into understanding their photophysical properties and the effect of structural manipulations on these properties. This research is significant for applications in optoelectronics and photonics (Jachak et al., 2021).
Corrosion Inhibition
The derivatives of this compound have been tested for their efficacy as corrosion inhibitors. The studies used experimental and theoretical methods to evaluate their efficiency in preventing corrosion in metals, particularly in acidic environments. This research holds importance for industrial applications in metal preservation and maintenance (Verma et al., 2016).
Fungicidal Activity
Research has also been conducted on the fungicidal activity of thiazolylacrylonitrile derivatives. These compounds were tested against various fungi, showing considerable activity and potential as fungicides in agricultural and other relevant sectors (Shen De-long, 2010).
Mechanism of Action
properties
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c1-12-2-5-15(20)8-17(12)22-10-14(9-21)19-23-18(11-27-19)13-3-6-16(7-4-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYCELJHOMOYIT-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2416271.png)

![N-(1-cyanocyclopentyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2416277.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2416278.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2416279.png)
![N-[2-(4-fluorophenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416281.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2416282.png)
![N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide](/img/structure/B2416283.png)

![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2416285.png)


![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2416293.png)
![2-(4-chlorophenyl)-5-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2416294.png)